3-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylicacid
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Overview
Description
3-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed to synthesize disubstituted imidazoles . Another method involves the use of a Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of catalytic processes and continuous flow reactors to ensure high yield and purity. The specific conditions and reagents used in industrial settings would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, catalytic HBr, DMSO, and TosMIC. Reaction conditions vary but often involve heating, microwave assistance, and the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield disubstituted imidazoles, while substitution reactions can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical studies, interacting with proteins and enzymes.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrrole rings allow the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride
Uniqueness
3-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications and interactions that are not as prominent in similar compounds with single heterocyclic rings.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-methyl-5-(1-methylimidazol-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6-5-7(12-8(6)10(14)15)9-11-3-4-13(9)2/h3-5,12H,1-2H3,(H,14,15) |
InChI Key |
KGMNOJGJLHEECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=NC=CN2C)C(=O)O |
Origin of Product |
United States |
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